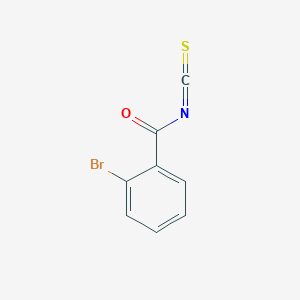
2-Bromobenzoyl isothiocyanate
Vue d'ensemble
Description
2-Bromobenzoyl isothiocyanate is a useful research compound. Its molecular formula is C8H4BrNOS and its molecular weight is 242.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
Isothiocyanates, including 2-bromobenzoyl isothiocyanate, have been extensively studied for their anticancer properties. They exhibit mechanisms that induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that isothiocyanates can modulate various signaling pathways involved in cancer progression, making them potential candidates for cancer therapeutics .
Antimicrobial Activity
The antimicrobial effects of isothiocyanates are well-documented. This compound has demonstrated efficacy against a range of pathogens, including bacteria and fungi. Research indicates that it can inhibit the growth of Candida albicans and other microbial strains by disrupting cellular metabolism and growth processes .
Table 1: Antimicrobial Efficacy of this compound
| Microbial Strain | Inhibition Concentration (µM) | Effect Observed |
|---|---|---|
| Candida albicans | 10-30 | Growth inhibition |
| Staphylococcus aureus | 5-20 | Bactericidal effect |
| E. coli | 15-25 | Reduced viability |
Biochemical Applications
Reagent in Biochemical Assays
Isothiocyanates are valuable reagents in biochemical assays due to their ability to react with nucleophiles. For example, fluorescein isothiocyanate (FITC), derived from isothiocyanates, is widely used in labeling proteins for fluorescence microscopy and flow cytometry . This application highlights the utility of this compound in developing fluorescent probes for biological research.
Synthesis of Bioactive Compounds
this compound serves as a precursor for synthesizing various bioactive compounds. Its reactivity allows for the formation of thiourea derivatives and other heterocyclic compounds, which are important in medicinal chemistry .
Agrochemical Applications
Natural Pest Control
Isothiocyanates are recognized for their role as natural pesticides derived from cruciferous plants. They function as defense chemicals against herbivorous insects and pathogens. The application of this compound in agricultural settings can enhance crop resistance to pests while minimizing chemical pesticide use .
Case Studies
Case Study: Anticancer Activity
A study investigated the effects of various isothiocyanates on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent in cancer treatment .
Case Study: Antifungal Properties
Research on the antifungal activity of this compound against Candida albicans revealed that it effectively reduced fungal growth at sublethal concentrations. The study measured growth rates and metabolic activity, confirming its potential as an antifungal agent .
Propriétés
Numéro CAS |
62721-89-5 |
|---|---|
Formule moléculaire |
C8H4BrNOS |
Poids moléculaire |
242.09 g/mol |
Nom IUPAC |
2-bromobenzoyl isothiocyanate |
InChI |
InChI=1S/C8H4BrNOS/c9-7-4-2-1-3-6(7)8(11)10-5-12/h1-4H |
Clé InChI |
NGMPJZGCZSYAAR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N=C=S)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













